molecular formula C10H14N2 B033950 1,2,3,4-TETRAHYDRO-NAPHTHALENE-2,7-DIAMINE CAS No. 103393-75-5

1,2,3,4-TETRAHYDRO-NAPHTHALENE-2,7-DIAMINE

Cat. No.: B033950
CAS No.: 103393-75-5
M. Wt: 162.23 g/mol
InChI Key: FISUQAVKGARTJH-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydronaphthalene-2,7-diamine is an organic compound with the molecular formula C10H14N2 It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and substituted with two amino groups at the 2 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydronaphthalene-2,7-diamine can be synthesized through several methods. One common approach involves the reduction of naphthalene derivatives. For instance, the reduction of 2,7-dinitronaphthalene using hydrogen gas in the presence of a palladium catalyst can yield 1,2,3,4-tetrahydronaphthalene-2,7-diamine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The reaction conditions often include high pressure and temperature, along with the use of catalysts such as palladium or platinum to facilitate the reduction of nitro groups to amino groups .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydronaphthalene-2,7-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,2,3,4-Tetrahydronaphthalene-2,7-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydronaphthalene-2,7-diamine involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. This compound may also interact with cellular pathways, affecting various biological processes .

Comparison with Similar Compounds

Uniqueness: 1,2,3,4-Tetrahydronaphthalene-2,7-diamine is unique due to the specific positioning of its amino groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in research and industry .

Properties

IUPAC Name

1,2,3,4-tetrahydronaphthalene-2,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5,10H,2,4,6,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISUQAVKGARTJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70564184
Record name 1,2,3,4-Tetrahydronaphthalene-2,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103393-75-5
Record name 1,2,3,4-Tetrahydronaphthalene-2,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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